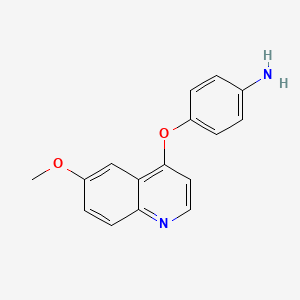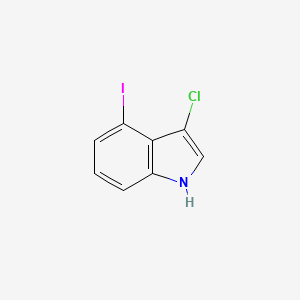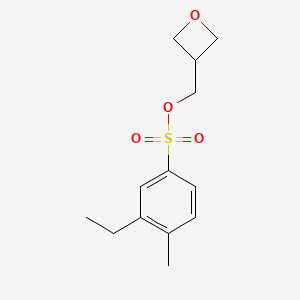
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- is a derivative of naphthalene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of two tert-butyl groups at the 2 and 6 positions of the naphthalenedione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- typically involves the alkylation of 1,4-naphthoquinone with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where 1,4-naphthoquinone reacts with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the naphthoquinone structure to hydroquinone derivatives.
Substitution: Electrophilic substitution reactions can introduce other functional groups into the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Introduction of various functional groups such as halogens or nitro groups.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- involves its interaction with molecular targets such as enzymes and cellular pathways. The compound can undergo redox cycling, generating reactive oxygen species that can modulate cellular processes. Additionally, its ability to form stable complexes with metal ions can influence various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Naphthoquinone: The parent compound without tert-butyl groups.
2,6-Di-tert-butyl-1,4-benzoquinone: A similar quinone structure with tert-butyl groups on a benzoquinone core.
2,6-Di-tert-butylphenol: A phenolic compound with tert-butyl groups.
Uniqueness
1,4-Naphthalenedione, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of both the naphthoquinone core and the bulky tert-butyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
31592-22-0 |
|---|---|
Fórmula molecular |
C18H22O2 |
Peso molecular |
270.4 g/mol |
Nombre IUPAC |
2,6-ditert-butylnaphthalene-1,4-dione |
InChI |
InChI=1S/C18H22O2/c1-17(2,3)11-7-8-12-13(9-11)15(19)10-14(16(12)20)18(4,5)6/h7-10H,1-6H3 |
Clave InChI |
FUBHSTWFLPEASG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC2=C(C=C1)C(=O)C(=CC2=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1-{2-(2-Methylprop-1-en-1-yl)-6-[2-(trimethylsilyl)ethyl]phenyl}ethan-1-one](/img/structure/B11849318.png)


![6-Bromo-3-chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11849331.png)
![8-Bromo-1-methyl-3H-pyridazino[4,5-b]indol-4(5H)-one](/img/structure/B11849341.png)




